4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Overview
Description
4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, also known as 4-Methyl-2-(trimethylsilyl)phenyl Triflate or Trifluoromethanesulfonic Acid 4-Methyl-2-(trimethylsilyl)phenyl Ester, is a chemical compound with the molecular formula C11H15F3O3SSi and a molecular weight of 312.38 . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with a methyl group and a trimethylsilyl group attached to it. This structure is further connected to a trifluoromethanesulfonate group .Chemical Reactions Analysis
This compound is an important ortho-benzyne precursor in aryne chemistry . It can be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.22 and a refractive index of 1.46 . It should be stored under inert gas and is air sensitive .Scientific Research Applications
Acylation Reactions
4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate has been found to be an effective catalyst in the acylation of alcohols with acid anhydrides. This process allows for the acylation of a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols. The reaction is both clean and efficient, representing a significant improvement over standard conditions (Procopiou et al., 1998).
Synthesis of o-Benzyne
This compound is a versatile precursor to o-benzyne, an important intermediate in organic synthesis. A procedure for its gram-scale preparation from phenol has been developed, highlighting its utility in synthetic chemistry. This method involves a three-step sequence and delivers the silyltriflate in 66% overall yield (Bronner & Garg, 2009).
Preparation of Benzyne Precursors
An improved method for preparing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate has been described, offering an alternative to existing methods. This new approach is more efficient, reducing the overall reaction time and eliminating the need for organolithium reagents (Atkinson, Sperry & Brimble, 2010).
Ring-Opening Reactions
The compound facilitates ring-opening reactions of oxirane derivatives. The course of these reactions varies based on the structure and substitution patterns of the substrates. This process results in the conversion of various oxiranes to their corresponding allylic alcohol trimethylsilyl ethers (Murata, Suzuki & Noyori, 1982).
Diastereoselective Syntheses
It has been used in the diastereoselective synthesis of dihydropyrans via Prins cyclization of enol ethers. This methodology was applied in the total synthesis of the natural product (+)-civet (Sultana et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(4-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O3SSi/c1-8-5-6-9(10(7-8)19(2,3)4)17-18(15,16)11(12,13)14/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVYEYSGSTOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466303 | |
Record name | 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
CAS RN |
262373-15-9 | |
Record name | 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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